molecular formula C17H16O5S B12585356 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate CAS No. 201737-94-2

2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate

Cat. No.: B12585356
CAS No.: 201737-94-2
M. Wt: 332.4 g/mol
InChI Key: FFGBLORBEKAYGC-UHFFFAOYSA-N
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Description

2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate is an organic compound with the molecular formula C16H16O5S It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to an oxoethyl group and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate typically involves the esterification of 4-(methanesulfonyl)phenylacetic acid with phenylacetic acid. One common method involves the use of methanol and concentrated sulfuric acid as catalysts. The reaction mixture is heated under reflux for several hours, followed by purification steps such as extraction and drying to obtain the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Industrial methods also incorporate advanced purification techniques such as distillation and crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced methylated compounds, and various substituted phenylacetates depending on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate involves its interaction with specific molecular targets. The methanesulfonyl group is known to participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activities. The exact pathways and targets are subject to ongoing research, with studies focusing on its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its role as an intermediate in complex syntheses highlight its importance in both research and industrial contexts.

Properties

IUPAC Name

[2-(4-methylsulfonylphenyl)-2-oxoethyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5S/c1-23(20,21)15-9-7-14(8-10-15)16(18)12-22-17(19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGBLORBEKAYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573986
Record name 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201737-94-2
Record name 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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